N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in bacteria or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Its ability to act as an enzyme inhibitor and its diverse reactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c26-23(20-10-5-13-28-20)21-12-11-15(30-21)14-25-24(27)22-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)22/h1-13,22H,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPBCEMUDYQQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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